molecular formula C20H15AuCl2NP+ B14359137 [dichloro(cyano)methyl]-triphenylphosphanium;gold CAS No. 90142-79-3

[dichloro(cyano)methyl]-triphenylphosphanium;gold

Cat. No.: B14359137
CAS No.: 90142-79-3
M. Wt: 568.2 g/mol
InChI Key: KXCZZRJXBCVJHP-UHFFFAOYSA-N
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Description

[dichloro(cyano)methyl]-triphenylphosphanium;gold is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a dichloro(cyano)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [dichloro(cyano)methyl]-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a dichloro(cyano)methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[dichloro(cyano)methyl]-triphenylphosphanium;gold undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of gold.

    Reduction: It can be reduced to yield gold nanoparticles or other reduced forms.

    Substitution: Ligand exchange reactions can occur, where the triphenylphosphine ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles.

Scientific Research Applications

[dichloro(cyano)methyl]-triphenylphosphanium;gold has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It finds applications in the synthesis of fine chemicals and materials science.

Mechanism of Action

The mechanism by which [dichloro(cyano)methyl]-triphenylphosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. The gold atom can coordinate with different functional groups, facilitating catalytic reactions or interacting with biological molecules to exert therapeutic effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other gold-phosphine complexes, such as:

  • [chloro(triphenylphosphine)gold]
  • [bromo(triphenylphosphine)gold]
  • [iodo(triphenylphosphine)gold]

Uniqueness

[dichloro(cyano)methyl]-triphenylphosphanium;gold is unique due to the presence of the dichloro(cyano)methyl group, which imparts distinct chemical properties and reactivity compared to other gold-phosphine complexes. This uniqueness makes it a valuable compound for specific applications in catalysis and medicinal chemistry.

Properties

CAS No.

90142-79-3

Molecular Formula

C20H15AuCl2NP+

Molecular Weight

568.2 g/mol

IUPAC Name

[dichloro(cyano)methyl]-triphenylphosphanium;gold

InChI

InChI=1S/C20H15Cl2NP.Au/c21-20(22,16-23)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q+1;

InChI Key

KXCZZRJXBCVJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)(Cl)Cl.[Au]

Origin of Product

United States

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